

Check Availability & Pricing

# Molecular structure and properties of Tetrapeptide-30

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Tetrapeptide-30

# **Molecular Structure and Properties**

**Tetrapeptide-30** is a synthetic peptide composed of four amino acids: Proline, Lysine, Glutamic Acid, and Lysine, represented by the sequence Pro-Lys-Glu-Lys (PKEK).[1] This peptide has been developed for its significant efficacy in cosmetology, primarily as a skin-lightening and anti-inflammatory agent.[1][2]

1.1 Chemical and Physical Properties **Tetrapeptide-30** is a hydrophilic molecule with properties that make it suitable for topical formulations.[3] It is typically synthesized via solid-phase peptide synthesis (SPPS), which allows for the creation of a high-purity, reliable ingredient for cosmetic use.[4]



| Property            | Value                     | Source |
|---------------------|---------------------------|--------|
| INCI Name           | Tetrapeptide-30           | [5]    |
| Amino Acid Sequence | Pro-Lys-Glu-Lys (PKEK)    | [1]    |
| CAS Number          | 1036207-61-0              | [5]    |
| Molecular Formula   | C22H40N6O7                | [5]    |
| Molecular Weight    | 500.59 g/mol              | [5]    |
| Appearance          | White to off-white powder | [5]    |
| Solubility          | Water-soluble             | [3]    |

### **Mechanism of Action**

**Tetrapeptide-30** balances skin tone through a multi-faceted approach that involves both anti-inflammatory action and direct interference with the key pathways of melanogenesis.[1][6]

- 2.1 Anti-Inflammatory Effect Inflammation is a known trigger for hyperpigmentation, particularly post-inflammatory hyperpigmentation (PIH). **Tetrapeptide-30** exerts a significant anti-inflammatory effect by downregulating the expression of pro-inflammatory cytokines in human keratinocytes following exposure to stimuli like UVB radiation.[6] Specifically, it has been shown to reduce the mRNA expression of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[6][7] By mitigating the inflammatory cascade, **Tetrapeptide-30** helps to prevent the initial signaling that leads to melanocyte activation.[6]
- 2.2 Inhibition of Melanogenesis Signaling Pathway The primary mechanism for skin lightening involves the interruption of the melanogenesis signaling cascade, which is often initiated by UVB radiation.
- Reduction of POMC Expression: UVB exposure stimulates keratinocytes to express the Pro-Opiomelanocortin (POMC) gene.[8][9] The POMC protein is then cleaved to produce signaling molecules, including α-Melanocyte-Stimulating Hormone (α-MSH).[7][8]
   Tetrapeptide-30 significantly reduces the expression of the POMC gene in keratinocytes, thereby decreasing the amount of available α-MSH.[6][7][8]

### Foundational & Exploratory





- Downregulation of the MITF Pathway: α-MSH binds to the Melanocortin 1 Receptor (MC1R) on melanocytes, activating a downstream signaling cascade that includes the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[3] This leads to the phosphorylation of the CREB transcription factor, which in turn upregulates the expression of Microphthalmia-associated Transcription Factor (MITF).[3] MITF is the master regulator of melanogenic genes.[10][11][12] By reducing the initial α-MSH signal, **Tetrapeptide-30** leads to the downregulation of the entire MITF pathway.[3][10]
- Inhibition of Tyrosinase Expression: MITF directly controls the expression of tyrosinase
  (TYR), the rate-limiting enzyme in melanin synthesis.[7][13] The reduced levels of MITF
  resulting from Tetrapeptide-30 activity lead to a significant decrease in the expression and
  amount of tyrosinase within the melanocytes.[3][6][8]
- Prevention of Melanin Transfer: In addition to reducing melanin synthesis, some evidence suggests **Tetrapeptide-30** may also inhibit the transfer of melanosomes (melanin-containing vesicles) from melanocytes to the surrounding keratinocytes.[1][13]

This comprehensive mechanism allows **Tetrapeptide-30** to effectively reduce both constitutive (baseline) and facultative (e.g., UV-induced) pigmentation.





Click to download full resolution via product page

Caption: Signaling pathway of melanogenesis and points of inhibition by Tetrapeptide-30.



### **Data Presentation**

Quantitative data from in vitro and in vivo studies demonstrate the efficacy of **Tetrapeptide-30** in modulating key biomarkers of inflammation and pigmentation.

Table 1: In Vitro & Ex Vivo Gene Expression Modulation This table summarizes the effect of **Tetrapeptide-30** on the gene expression of key inflammatory and pigmentation markers in human cells and tissues after UVB stimulation.

| Study Type | Model                         | Target Gene                 | Result                                               | Reference |
|------------|-------------------------------|-----------------------------|------------------------------------------------------|-----------|
| In Vitro   | Human<br>Keratinocytes        | IL-6, IL-8, TNF-α           | Significantly reduced UVB-stimulated mRNA expression | [8]       |
| In Vitro   | Human<br>Keratinocytes        | POMC                        | Significantly reduced UVB-stimulated mRNA expression | [3][8]    |
| Ex Vivo    | Human<br>Volunteers<br>(n=10) | IL-1α, IL-6, IL-8,<br>TNF-α | Significantly inhibited UVB-induced upregulation     | [8][14]   |
| Ex Vivo    | Human<br>Volunteers<br>(n=10) | POMC,<br>Tyrosinase         | Significantly inhibited UVB-induced upregulation     | [8][14]   |
| In Vitro   | Human Tissue<br>Model         | MITF, TYR,<br>TYRP1, DCT    | Downregulation of gene expression                    | [10]      |

Table 2: In Vivo Clinical Efficacy This table presents results from double-blind, vehicle-controlled clinical studies assessing the skin-lightening effects of **Tetrapeptide-30** containing







formulations.



| Population                                              | Condition                       | Treatment                              | Duration | Outcome                                                                                                  | Reference |
|---------------------------------------------------------|---------------------------------|----------------------------------------|----------|----------------------------------------------------------------------------------------------------------|-----------|
| Japanese<br>Women<br>(n=27)                             | Facial<br>Hyperpigmen<br>tation | PKEK + Sodium Ascorbyl Phosphate (SAP) | 8 Weeks  | 26% reduction in skin pigmentation (SCINEXA score)                                                       | [7][8]    |
| Japanese<br>Women<br>(n=27)                             | Facial<br>Hyperpigmen<br>tation | SAP only<br>(Control)                  | 8 Weeks  | 18% reduction in skin pigmentation (SCINEXA score)                                                       | [7][8]    |
| South African<br>Subjects<br>(n=50), Skin<br>Types V-VI | Melasma &<br>PIH                | PKEK<br>Formulation<br>vs. Vehicle     | 12 Weeks | Significantly superior to vehicle for evenness of skin tone (P < 0.01) and overall appearance (P < 0.05) | [15]      |
| Caucasian<br>Women<br>(n=39)                            | Facial<br>Pigment<br>Spots      | PKEK + SAP                             | 6 Weeks  | Significant fading of pigment spots (more pronounced than PKEK or SAP alone)                             | [8]       |
| General<br>Population                                   | Age Spots                       | PKEK<br>Formulation                    | 8 Weeks  | Notable<br>fading of age<br>spots                                                                        | [6]       |
| General<br>Population                                   | Uneven Skin<br>Tone             | PKEK<br>Formulation                    | 4 Weeks  | Significant<br>improvement                                                                               | [6]       |



in evenness of skin tone

## **Experimental Protocols**

The following are representative methodologies for assays used to evaluate the efficacy of **Tetrapeptide-30**, synthesized from common practices in the cited literature.

4.1 Protocol: In Vitro Gene Expression Analysis in Keratinocytes

Objective: To quantify the effect of **Tetrapeptide-30** on the mRNA expression of inflammatory (IL-6, IL-8, TNF- $\alpha$ ) and pigmentation (POMC) genes in human keratinocytes after UVB exposure.

#### Methodology:

- Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in Keratinocyte Growth Medium supplemented with growth factors. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
- Treatment: Cells are seeded in 6-well plates.[5] Upon reaching 70-80% confluency, the medium is replaced with a serum-free medium. Cells are pre-incubated with various concentrations of **Tetrapeptide-30** (e.g., 0, 1, 5, 10 μg/mL) for 24 hours.[3]
- UVB Irradiation: The medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). Cells are then irradiated with a single dose of UVB (e.g., 30 mJ/cm²). A control group remains non-irradiated.
- Post-Irradiation Incubation: The peptide-containing medium is added back to the wells, and cells are incubated for a further 24 hours.
- RNA Extraction: Total RNA is isolated from the cells using an RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.[5] RNA concentration and purity are determined via spectrophotometry.
- cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.[5]

### Foundational & Exploratory





 Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for the target genes (POMC, IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization. Relative gene expression is calculated using the ΔΔCt method.

4.2 Protocol: Melanin Content Assay in Melanocytes

Objective: To measure the effect of **Tetrapeptide-30** on melanin synthesis in a melanocyte cell line.

#### Methodology:

- Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.
   [13]
- Treatment: Cells are seeded into 6-well plates at a density of 5 x 10<sup>4</sup> cells/well.[5] After 16-24 hours, the medium is replaced with fresh medium containing a melanogenesis stimulator (e.g., 100 ng/mL α-MSH) and various concentrations of **Tetrapeptide-30**.[5] A positive control, such as Kojic acid or Arbutin (e.g., 200 μM), is also used.[5] Cells are incubated for 72 hours.
- Cell Lysis: After incubation, cells are washed with PBS and harvested. The cell pellets are solubilized in 1 M NaOH containing 10% DMSO by heating at 80°C for 1-2 hours to dissolve the melanin.[13]
- Quantification: The absorbance of the lysate is measured at 490 nm using a microplate reader.[5][13] A standard curve is generated using synthetic melanin to quantify the melanin content. The total melanin is normalized to the cell number or total protein content.





Click to download full resolution via product page

**Caption:** Generalized workflow for in vitro evaluation of **Tetrapeptide-30**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tetrapeptide-30 (Explained + Products) [incidecoder.com]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. lotioncrafter.com [lotioncrafter.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of skin pigmentation by the tetrapeptide PKEK: in vitro and in vivo evidence for skin whitening effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proopiomelanocortin-derived peptides are synthesized and released by human keratinocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized, Double-Blinded, Split-Face Study Comparing the Efficacy and Tolerability of Two Topical Products for Melasma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. MITF in melanoma: mechanisms behind its expression and activity PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular structure and properties of Tetrapeptide-30]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577717#molecular-structure-and-properties-of-tetrapeptide-30]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com